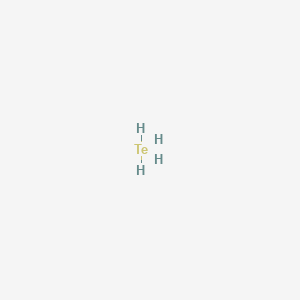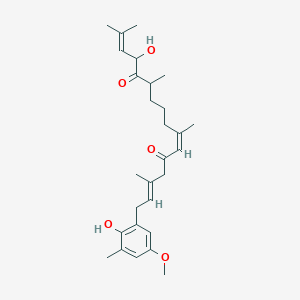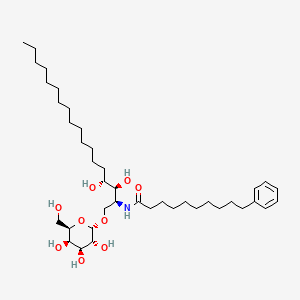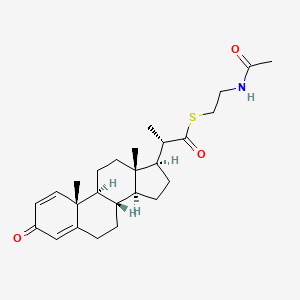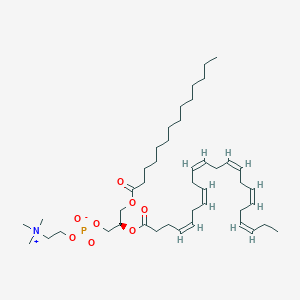
PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tetradecanoyl-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:6 in which the acyl groups at positions 1 and 2 tetradecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It is a phosphatidylcholine 36:6 and a tetradecanoate ester. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.
Scientific Research Applications
Untargeted Metabolomics Profiles in Lung Carcinoma Development
A study utilized untargeted metabolomic methods to detect metabolic alterations in the plasma of mice with lung carcinoma. PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as one of the dysregulated metabolites. The metabolic changes were associated with glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid metabolism, suggesting the potential of these metabolites as diagnostic biomarkers for lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Therapeutic Mechanisms in Traditional Chinese Medicine
Intervention Effect of Qi-Yu-San-Long Decoction on Lung Carcinoma
Research investigating the therapeutic effects of Qi-Yu-San-Long Decoction on lung carcinoma identified PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a down-regulated metabolite. The study highlighted the involvement of glycerophospholipid metabolism, sphingolipid metabolism, steroid hormone biosynthesis, fatty acid degradation, and arachidonic acid metabolism, providing insights into the antitumor effects of the decoction (Wu et al., 2018).
Lipid Mediators and Inflammatory Resolution
Biosynthesis of Specialized Pro-resolving Mediators (SPMs)
A study on the biosynthesis of specialized pro-resolving mediators (SPMs) found that the oxylipins 7S,14S-diHDHA and RvD5, believed to function in inflammation resolution, are biosynthesized through sequential oxidations of DHA by lipoxygenase enzymes. This process involves PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)) and emphasizes the significance of lipid mediators in controlling inflammation and promoting its resolution (Perry et al., 2020).
Anti-inflammatory and Proresolving Actions of Maresins
Maresins as Macrophage Mediators
Research identified a new pathway for the biosynthesis of maresins from docosahexaenoic acid (DHA) by macrophages, involving the conversion of substrates to novel dihydroxy-containing products. These products, including PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)), exhibit potent anti-inflammatory and proresolving activities, suggesting a crucial role in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
properties
Product Name |
PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) |
|---|---|
Molecular Formula |
C44H76NO8P |
Molecular Weight |
778 g/mol |
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-17-15-13-11-9-7-2/h8,10,14,16,19-20,22-23,25,27,31,33,42H,6-7,9,11-13,15,17-18,21,24,26,28-30,32,34-41H2,1-5H3/b10-8-,16-14-,20-19-,23-22-,27-25-,33-31-/t42-/m1/s1 |
InChI Key |
HAIPHKFLSXSDAN-BLOCXYQCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



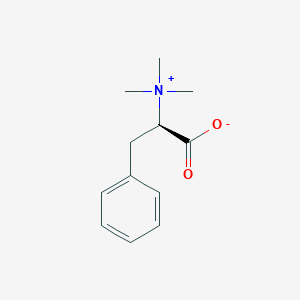
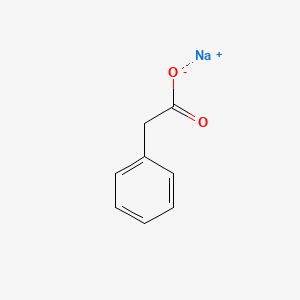
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
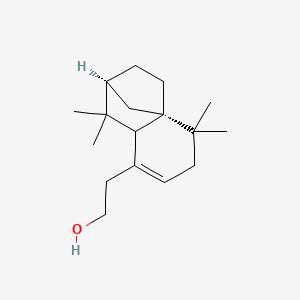
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
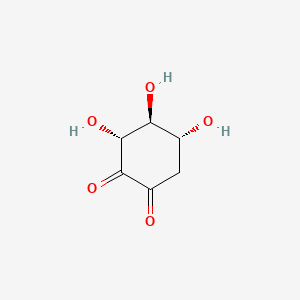
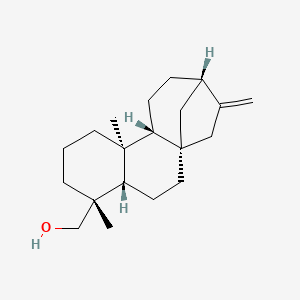
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)
